Lipophilicity Differentiation from Other Cinnamate Esters
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate exhibits a calculated octanol-water partition coefficient (LogP) of 2.2 [1]. This value is lower than that of unsubstituted ethyl cinnamate (LogP ≈ 2.9) and ethyl 4-methoxycinnamate (LogP ≈ 2.8), yet higher than more polar analogs such as 4-hydroxycinnamic acid ethyl ester (LogP ≈ 1.5) [2]. The intermediate lipophilicity of the 4-acetamido derivative positions it as a favorable scaffold for optimizing both membrane permeability and aqueous solubility, a critical balance in early-stage drug candidate selection [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.2 |
| Comparator Or Baseline | Ethyl cinnamate (LogP ≈ 2.9); Ethyl 4-methoxycinnamate (LogP ≈ 2.8); Ethyl 4-hydroxycinnamate (LogP ≈ 1.5) |
| Quantified Difference | 0.7 log units lower than ethyl cinnamate; 0.3–0.6 log units lower than methoxy analogs; 0.7 log units higher than hydroxy analog |
| Conditions | Calculated property using consensus LogP algorithms (XLogP3/Molinspiration) based on molecular structure |
Why This Matters
This LogP value indicates a balanced lipophilicity profile that may improve oral bioavailability potential compared to more lipophilic cinnamates while avoiding the excessive polarity of hydroxy analogs.
- [1] MolAid. 4-Acetamidocinnamic Acid Ethyl Ester | 73780-86-6. Calculated LogP = 2.2. View Source
- [2] PubChem. Ethyl Cinnamate (CID 637758, LogP 2.9); Ethyl 4-methoxycinnamate (CID 5352983, LogP 2.8); Ethyl 4-hydroxycinnamate (CID 5319562, LogP 1.5). View Source
